molecular formula C5H10ClNO2 B2597105 5-Aminooxan-3-one hydrochloride CAS No. 2007916-70-1

5-Aminooxan-3-one hydrochloride

Cat. No.: B2597105
CAS No.: 2007916-70-1
M. Wt: 151.59
InChI Key: ZAPRFYBXNLTCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

5-aminooxan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c6-4-1-5(7)3-8-2-4;/h4H,1-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPRFYBXNLTCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminooxan-3-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-Aminooxan-3-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

5-Aminooxan-3-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Aminooxan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Aminooxan-3-one hydrochloride include other aminooxan derivatives and related chemical structures.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of scientific research applications. Its ability to undergo various chemical reactions and interact with specific molecular targets sets it apart from other similar compounds .

Biological Activity

5-Aminooxan-3-one hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, target pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxanone structure, which contributes to its biological properties. The hydrochloride form enhances solubility, facilitating its use in various biological assays.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Modulation : It has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways.
  • Receptor Interaction : The compound may interact with receptors involved in neurotransmission, potentially affecting neurological functions.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description
Enzyme InhibitionInhibits enzymes related to metabolic processes, impacting cellular metabolism.
Antimicrobial PropertiesExhibits activity against various bacterial strains, suggesting potential as an antibiotic.
Neuroprotective EffectsMay protect neuronal cells from damage due to oxidative stress and inflammation.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The inhibition led to increased levels of acetylcholine, enhancing synaptic transmission in animal models. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Study 2: Antimicrobial Activity

In vitro studies showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a promising candidate for further development as an antimicrobial agent.

Case Study 3: Neuroprotective Effects

Research involving neuronal cell cultures indicated that treatment with this compound reduced cell death induced by oxidative stress. The compound appeared to modulate the expression of antioxidant enzymes, enhancing cellular resilience against oxidative damage.

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